4-Octanone, 5-(dimethylamino)-
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Overview
Description
4-Octanone, 5-(dimethylamino)- is an organic compound with the molecular formula C10H21NO It is a ketone with a dimethylamino group attached to the fifth carbon of the octanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Octanone, 5-(dimethylamino)- typically involves the reaction of 4-octanone with dimethylamine under specific conditions. One common method is the reductive amination of 4-octanone using dimethylamine and a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.
Industrial Production Methods
In an industrial setting, the production of 4-Octanone, 5-(dimethylamino)- can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Octanone, 5-(dimethylamino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides or other amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted amines or other derivatives.
Scientific Research Applications
4-Octanone, 5-(dimethylamino)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Octanone, 5-(dimethylamino)- involves its interaction with specific molecular targets and pathways. The dimethylamino group can act as a nucleophile, participating in various chemical reactions. The ketone group can undergo reduction or oxidation, leading to different biological effects. The compound’s interactions with enzymes and receptors can modulate biochemical pathways, resulting in its observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Octanone: Lacks the dimethylamino group, making it less reactive in certain chemical reactions.
5-(Dimethylamino)-2-pentanone: A shorter chain analog with similar chemical properties but different physical characteristics.
N,N-Dimethyl-4-aminobenzaldehyde: Contains a dimethylamino group but has an aromatic ring instead of an aliphatic chain.
Uniqueness
4-Octanone, 5-(dimethylamino)- is unique due to the presence of both a ketone and a dimethylamino group, which allows it to participate in a wide range of chemical reactions. Its specific structure also imparts distinct physical and chemical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
82215-86-9 |
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Molecular Formula |
C10H21NO |
Molecular Weight |
171.28 g/mol |
IUPAC Name |
5-(dimethylamino)octan-4-one |
InChI |
InChI=1S/C10H21NO/c1-5-7-9(11(3)4)10(12)8-6-2/h9H,5-8H2,1-4H3 |
InChI Key |
IOJJHQPJCFBAEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)CCC)N(C)C |
Origin of Product |
United States |
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